molecular formula C7H6ClNO3 B579885 Methyl 6-chloro-5-hydroxynicotinate CAS No. 915107-30-1

Methyl 6-chloro-5-hydroxynicotinate

Cat. No. B579885
M. Wt: 187.579
InChI Key: ZDIHYBCAMKQMID-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a mixture of methyl 5-hydroxynicotinate (10.0 g) and water (2.0 mL) was added dropwise 5% aqueous sodium hypochlorite solution (69.2 mL) at 0° C., and the mixture was stirred for 2 hr. 2N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C., and the resulting white precipitate was collected by filtration. The crude crystals were washed with water, and the obtained solid was dissolved in acetonitrile. The solvent was evaporated under reduced pressure to give a crude product of the title compound (3.71 g) as a pale-yellow solid. This compound was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
69.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[Cl:12][O-].[Na+].Cl>O>[Cl:12][C:3]1[C:2]([OH:1])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=NC=C(C(=O)OC)C1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
69.2 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
The crude crystals were washed with water
DISSOLUTION
Type
DISSOLUTION
Details
the obtained solid was dissolved in acetonitrile
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OC)C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.